N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
Description
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylsulfonyl group attached to a piperidine ring, which is further connected to a tetrahydroimidazo[1,2-a]pyridine moiety. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c20-22(21,13-5-6-13)19-9-1-3-12(11-19)17-14-4-2-8-18-10-7-16-15(14)18/h7,10,12-14,17H,1-6,8-9,11H2/t12-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKQFKIVVYJKCX-PUODRLBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)NC3CCCN4C3=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)C2CC2)NC3CCCN4C3=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.
Construction of the Tetrahydroimidazo[1,2-a]pyridine Moiety: This can be achieved through a multi-step process involving the formation of an imidazole ring followed by hydrogenation to obtain the tetrahydro form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
